molecular formula C3H4F3NS B14320651 S-(3,3,3-Trifluoroprop-1-en-2-yl)-(thiohydroxylamine) CAS No. 106306-16-5

S-(3,3,3-Trifluoroprop-1-en-2-yl)-(thiohydroxylamine)

Cat. No.: B14320651
CAS No.: 106306-16-5
M. Wt: 143.13 g/mol
InChI Key: ADRGMIPKSLQPLK-UHFFFAOYSA-N
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Description

S-(3,3,3-Trifluoroprop-1-en-2-yl)-(thiohydroxylamine): is a compound that features a trifluoropropenyl group attached to a thiohydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3,3,3-Trifluoroprop-1-en-2-yl)-(thiohydroxylamine) typically involves the reaction of a trifluoropropenyl precursor with a thiohydroxylamine derivative. One common method includes the use of (3,3,3-trifluoroprop-1-en-2-yl)boronic acid as a starting material, which undergoes a coupling reaction with a thiohydroxylamine under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: S-(3,3,3-Trifluoroprop-1-en-2-yl)-(thiohydroxylamine) can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In organic synthesis, S-(3,3,3-Trifluoroprop-1-en-2-yl)-(thiohydroxylamine) serves as a valuable building block for the construction of complex molecules. Its unique trifluoropropenyl group imparts distinct reactivity and stability to the synthesized compounds.

Biology and Medicine: The compound’s potential bioactivity makes it a candidate for drug discovery and development. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which S-(3,3,3-Trifluoroprop-1-en-2-yl)-(thiohydroxylamine) exerts its effects involves interactions with various molecular targets and pathways. The trifluoropropenyl group can participate in electron-withdrawing interactions, influencing the reactivity of the compound. Additionally, the thiohydroxylamine moiety can form hydrogen bonds and coordinate with metal ions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: S-(3,3,3-Trifluoroprop-1-en-2-yl)-(thiohydroxylamine) is unique due to the presence of both a trifluoropropenyl group and a thiohydroxylamine moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

106306-16-5

Molecular Formula

C3H4F3NS

Molecular Weight

143.13 g/mol

IUPAC Name

S-(3,3,3-trifluoroprop-1-en-2-yl)thiohydroxylamine

InChI

InChI=1S/C3H4F3NS/c1-2(8-7)3(4,5)6/h1,7H2

InChI Key

ADRGMIPKSLQPLK-UHFFFAOYSA-N

Canonical SMILES

C=C(C(F)(F)F)SN

Origin of Product

United States

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